molecular formula C15H12N4O3S B5563331 N-(1,3-benzodioxol-5-ylmethyl)-N'-1,2,3-benzothiadiazol-5-ylurea

N-(1,3-benzodioxol-5-ylmethyl)-N'-1,2,3-benzothiadiazol-5-ylurea

Cat. No. B5563331
M. Wt: 328.3 g/mol
InChI Key: MXSBNOXLJRWROO-UHFFFAOYSA-N
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Description

The chemical compound "N-(1,3-benzodioxol-5-ylmethyl)-N'-1,2,3-benzothiadiazol-5-ylurea" falls within the realm of organic chemistry, involving complex structures that include benzodioxole and benzothiadiazole moieties. These structures are known for their varied applications in pharmaceuticals, materials science, and as intermediates in organic synthesis.

Synthesis Analysis

Thiadiazole derivatives, similar in structure to the compound , are synthesized through various methods including cyclization of thiosemicarbazide and condensation reactions facilitated by catalysts like manganese(II) acetate or nitrate. These processes often involve the loss of small molecules like H2O or H2S to form the desired thiadiazole ring (Dani et al., 2013).

Molecular Structure Analysis

The molecular structure of thiadiazole and benzodioxole derivatives has been elucidated through spectroscopic methods (IR, NMR) and single-crystal X-ray diffraction. Studies show that these compounds can crystallize in various systems and exhibit stable geometries, often with intramolecular hydrogen bonding (Yıldırım et al., 2006).

Chemical Reactions and Properties

Thiadiazole and benzodioxole compounds participate in a range of chemical reactions, including cyclization, condensation, and isomerization, influenced by catalysts and reaction conditions. These reactions often yield stable structures with interesting biological and chemical properties (Argilagos et al., 1997).

Physical Properties Analysis

The physical properties of thiadiazole and benzodioxole derivatives, such as melting points, solubility, and phase transition temperatures, can be determined through methods like DTA/TG and spectroscopic analyses. These properties are crucial for understanding the stability and application potential of these compounds (Inkaya, 2018).

Chemical Properties Analysis

The chemical properties, including reactivity, mechanism of action, and interaction with biological molecules, can be inferred from studies on similar compounds. For example, thiadiazole derivatives have been explored for their potential biological activities, including antimicrobial properties, through molecular docking and bioassay evaluations (Rezki, 2016).

Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives have been explored for their potential as corrosion inhibitors. A study by Hu et al. (2016) synthesized two benzothiazole derivatives and evaluated their corrosion inhibiting effects against steel in a 1 M HCl solution. These inhibitors showed significant efficiency, offering higher inhibition than previously reported compounds in the benzothiazole family. Their study demonstrated that these inhibitors could adsorb onto surfaces through both physical and chemical means, offering extra stability against steel corrosion (Hu et al., 2016).

Polymer Solar Cells

In the domain of renewable energy, benzothiazole derivatives have contributed to the development of high efficiency polymer solar cells. Qin et al. (2009) designed and synthesized an alternating copolymer using a benzothiazole derivative as the donor material, achieving notable power conversion efficiency. This research underscores the utility of benzothiazole derivatives in improving the performance of polymer solar cells (Qin et al., 2009).

Angiotensin II Receptor Antagonism

Kohara et al. (1996) explored benzimidazole-7-carboxylic acids bearing benzothiadiazole rings for their angiotensin II (AII) receptor antagonistic activities. These compounds exhibited high affinity for the AT1 receptor and were effective in inhibiting the AII-induced pressor response, showing potential as nonpeptide AII receptor antagonists with improved oral bioavailability (Kohara et al., 1996).

Targeted Cancer Therapy

N-[4-[2-Propyn-1-yl[(6S)-4,6,7,8-tetrahydro-2-(hydroxymethyl)-4-oxo-3H-cyclopenta[g]quinazolin-6-yl]amino]benzoyl]-l-γ-glutamyl-d-glutamic acid (BGC 945, ONX 0801) is a novel antifolate drug targeting thymidylate synthase and showing promise for targeted cancer therapy. It combines enzymatic inhibition of thymidylate synthase with α-folate receptor-mediated targeting of tumor cells, potentially offering efficacy with lower toxicity (Tochowicz et al., 2013).

Herbicidal Activities

Sulfonylureas bearing the 1,3,4-thiadiazole moiety have been synthesized and evaluated for their herbicidal activities. Song et al. (2013) reported that these compounds showed significant inhibition against various weeds at levels comparable to azimsulfuron, suggesting their potential development into effective herbicides for agricultural use (Song et al., 2013).

Mechanism of Action

If the compound is biologically active, studies would be conducted to determine its mechanism of action. This could involve in vitro studies with cells or enzymes, or in vivo studies in animals .

Safety and Hazards

The safety and hazards associated with the compound would be assessed. This could involve determining its toxicity, potential for causing an allergic reaction, and environmental impact .

properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-(1,2,3-benzothiadiazol-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3S/c20-15(17-10-2-4-14-11(6-10)18-19-23-14)16-7-9-1-3-12-13(5-9)22-8-21-12/h1-6H,7-8H2,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSBNOXLJRWROO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)NC3=CC4=C(C=C3)SN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 7055366

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